molecular formula C16H15ClN2O3 B5909980 N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide

N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide

Número de catálogo B5909980
Peso molecular: 318.75 g/mol
Clave InChI: QUHWSJSDQPRSNF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as CMMD or Compound 1, is a novel small-molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is crucial for the oncogenic activity of c-Myc, which is frequently deregulated in various types of cancer. Inhibition of this interaction has been shown to have potent anti-tumor effects in preclinical studies.

Mecanismo De Acción

The mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide involves the disruption of the protein-protein interaction between c-Myc and Max. This interaction is mediated by a specific domain in c-Myc, called the bHLHZip domain, which binds to a corresponding domain in Max. N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide binds to the bHLHZip domain of c-Myc and prevents its interaction with Max, thereby inhibiting the transcriptional activity of c-Myc.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide have been studied in preclinical models of cancer. In vitro studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide inhibits the proliferation and survival of cancer cells, induces apoptosis, and reduces the expression of c-Myc target genes. In vivo studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide inhibits tumor growth, reduces tumor angiogenesis, and increases tumor cell apoptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide for lab experiments include its high specificity and potency for inhibiting the c-Myc/Max interaction, its relatively low toxicity, and its ability to inhibit multiple types of cancer. The limitations of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide for lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its potential for off-target effects, which may require the use of appropriate controls.

Direcciones Futuras

There are several future directions for the development of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide as a therapeutic agent for cancer. These include:
1. Optimization of the synthesis method to improve the yield and purity of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide.
2. Development of more soluble and bioavailable analogs of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide.
3. Evaluation of the pharmacokinetics and pharmacodynamics of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide in preclinical models and in humans.
4. Investigation of the potential synergy of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide with other anti-cancer agents.
5. Identification of biomarkers for predicting the response of tumors to N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide.
6. Development of companion diagnostics for selecting patients who are likely to benefit from N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide.
7. Investigation of the potential use of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide for the treatment of other diseases, such as inflammatory and autoimmune disorders, which are also associated with c-Myc dysregulation.

Métodos De Síntesis

The synthesis of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has been described in a patent application (WO 2016/075710 A1). The method involves the reaction of 4-methoxybenzenecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chloro-4-methylbenzoic acid to form the benzoyl chloride intermediate. This intermediate is then reacted with N-(4-aminophenyl) methanesulfonamide to form the final product, N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide.

Aplicaciones Científicas De Investigación

N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide inhibits the interaction between c-Myc and Max with high affinity and specificity. This leads to the downregulation of c-Myc target genes, which are involved in cell proliferation, survival, and metabolism. In vivo studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has potent anti-tumor effects in various types of cancer, including lymphoma, leukemia, and solid tumors.

Propiedades

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-chloro-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10-3-8-13(14(17)9-10)16(20)22-19-15(18)11-4-6-12(21-2)7-5-11/h3-9H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHWSJSDQPRSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)OC)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(2-chloro-4-methylphenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.